

(1R,2R)-2-aminocyclopentanol CAS number and identifiers

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Compound of Interest

Compound Name: (1R,2R)-2-Aminocyclopentanol

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An In-depth Technical Guide to **(1R,2R)-2-Aminocyclopentanol** for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(1R,2R)-2-aminocyclopentanol**, a chiral amine that serves as a versatile intermediate in pharmaceutical research and a building block in asymmetric synthesis. This document details its chemical identifiers, physical properties, and relevant experimental protocols, offering valuable information for its application in drug development and chemical synthesis.

Chemical Identifiers and Physical Properties

(1R,2R)-2-aminocyclopentanol and its hydrochloride salt are key chiral building blocks. The hydrochloride form is often preferred due to its enhanced solubility and stability, making it easier to handle and incorporate into various formulations.^[1] Below is a summary of their key identifiers and properties.

Table 1: Chemical Identifiers for **(1R,2R)-2-Aminocyclopentanol** and its Hydrochloride Salt

Identifier	(1R,2R)-2-Aminocyclopentanol (Free Base)	(1R,2R)-2-Aminocyclopentanol Hydrochloride
CAS Number	68327-03-7[2]	68327-11-7[1][3][4], 31775-67-4[5]
PubChem CID	10464306[2]	16114817[1][4]
MDL Number	MFCD10568161[6]	MFCD09834692[1][3][4]
Molecular Formula	C ₅ H ₁₁ NO[2][6]	C ₅ H ₁₁ NO · HCl[1][3][4]
Molecular Weight	101.15 g/mol [2][6]	137.61 g/mol [1][3][4]
InChI	InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1[2][3]	InChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1[3]
InChIKey	JFFOUICIRBXFRC-RFZPGFLSSA-N[2]	ZFSXKSSWYSZPGQ-TYSVMGFPSA-N[3]
SMILES	N[C@@H]1CCCC[C@H]1O[3]	Cl.N[C@@H]1CCCC[C@H]1O[3]
Synonyms	(1R,2R)-2-aminocyclopentanol[2]	(1R,2R)-trans-2-Aminocyclopentanol hydrochloride[3]

Table 2: Physicochemical Properties

Property	(1R,2R)-2-Aminocyclopentanol Hydrochloride
Appearance	White, slightly yellow or orange crystalline powder[1][4]
Melting Point	179 - 181 °C[1][4], 191-196 °C[5]
Optical Rotation	[α] _{20/D} = -32° to -36° (c=1 in H ₂ O)[1][4]
Purity	≥ 98% (Assay by titration)[1][4], ≥97% (GC)[3]
Storage Conditions	Store at 2 - 8 °C[1][4], under inert gas (nitrogen or Argon) at 2-8°C[5]

Experimental Protocols

The synthesis and analysis of **(1R,2R)-2-aminocyclopentanol** are critical for its application in research and development. Below are summaries of key experimental methodologies.

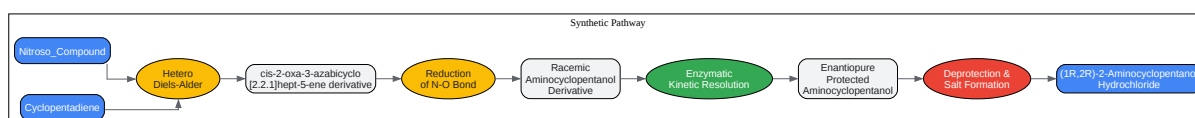
Synthesis of (1R,2R)-2-Aminocyclopentanol

A common synthetic approach involves a multi-step pathway that ensures high stereoselectivity, which is crucial for its use in pharmaceuticals.[7]

General Synthetic Pathway: A widely used method for producing **(1R,2R)-2-aminocyclopentanol** involves the following key steps:

- **Hetero Diels-Alder Reaction:** The synthesis often commences with a hetero Diels-Alder reaction between cyclopentadiene and a nitroso compound.[7]
- **Reduction:** This is followed by the reduction of the N-O bond.[7]
- **Enzymatic Kinetic Resolution:** A crucial step to achieve high optical purity is the enzymatic kinetic resolution of the racemic mixture.[7][8]
- **Deprotection and Salt Formation:** The final steps involve the removal of protecting groups and the formation of the hydrochloride salt to improve stability and handling.[7]

An alternative synthesis starts from (1R,2R)-2-aminocyclopentane carboxylic acid, which undergoes protection of the amino group and esterification of the carboxylic acid, followed by further transformations.[5]



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Caption: A generalized synthetic workflow for producing **(1R,2R)-2-aminocyclopentanol** hydrochloride.

Analytical Methodology: HPLC Separation of Stereoisomers

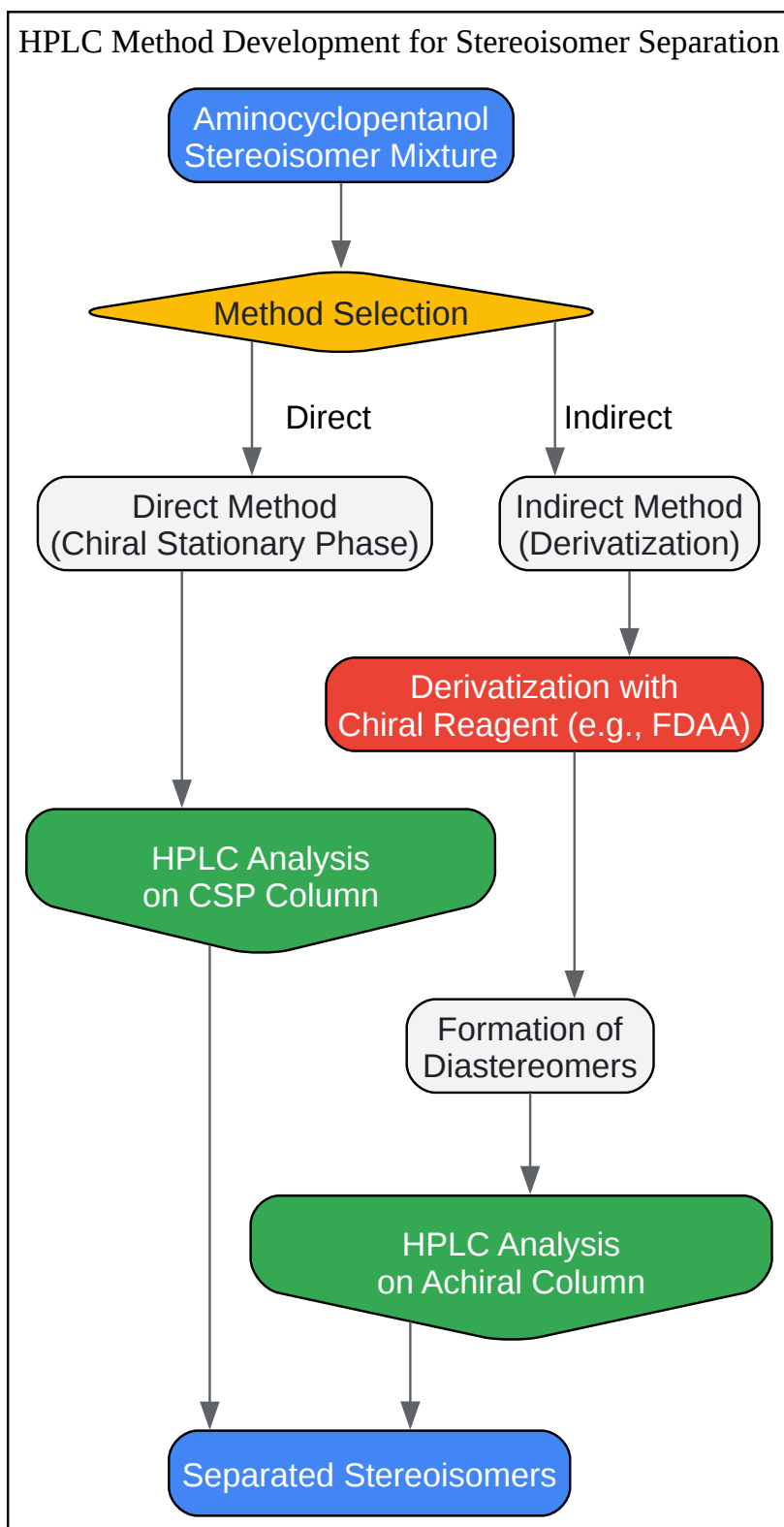
The separation and analysis of aminocyclopentanol stereoisomers are essential for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[9]

Direct Chiral HPLC Method:

- Principle: This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[9]
- Sample Preparation: Dissolve the aminocyclopentanol stereoisomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.[9]

Indirect Chiral HPLC Method (after Derivatization):

- Principle: This approach involves reacting the aminocyclopentanol enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[9]
- Derivatization Protocol with Marfey's Reagent (FDAA):
 - To 50 μL of a 1 mg/mL solution of the aminocyclopentanol stereoisomer mixture in 50 mM sodium bicarbonate buffer (pH 9.0), add 100 μL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) in acetone.[9]
 - Incubate the mixture at 40 $^{\circ}\text{C}$ for 1 hour.[9]
- Mobile Phase: A gradient elution with Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile) is typically used.[9]



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Caption: Workflow for HPLC method development for separating aminocyclopentanol stereoisomers.

Applications in Research and Development

(1R,2R)-2-Aminocyclopentanol hydrochloride is a valuable intermediate in the synthesis of biologically active molecules.[1] Its chiral nature makes it particularly useful in the development of enantiomerically pure compounds, which is a critical aspect of modern drug design.[1] The compound and its derivatives are utilized in the synthesis of pharmaceuticals targeting a range of conditions, including neurological disorders.[1] Beyond pharmaceuticals, it also finds applications in the development of agrochemicals and fine chemicals.[4]

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